BENGHE Foundational & Exploratory

Check Availability & Pricing

N-Methylisonicotinamide: Physicochemical
Profiling & lonization Kinetics[1]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-Pyridinecarboxamide, N-methyl-
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Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary & Chemical Identity

N-Methylisonicotinamide (CAS 6843-37-4) is the N-methylated amide derivative of isonicotinic
acid.[1] It is a structural isomer of the endogenous metabolite N-methylnicotinamide (MNA), but
possesses distinct physicochemical properties due to the para-substitution pattern of the
pyridine ring.[1]

This guide provides a definitive analysis of its ionization constants (

), distinguishing between the basic pyridine nitrogen and the neutral amide nitrogen.[1] It
addresses the critical stability issues—specifically rapid alkaline hydrolysis—that frequently
confound experimental data in drug development workflows.[1]

Core Identity Matrix
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Property Data

IUPAC Name N-Methylpyridine-4-carboxamide

N-Methylisonicotinamide; 4-
Common Synonyms . .
Pyridinecarboxamide, N-methyl-

CAS Registry Number 6843-37-4

Molecular Formula

Molecular Weight 136.15 g/mol

NOTN-methylnicotinamide (3-isomer, CAS 114-
Key Isomer Distinction 33-0) NOT 1-methylisonicotinamide (Quaternary

salt)

lonization Constants () & Physicochemical
Profile[3]

The ionization behavior of N-methylisonicotinamide is governed by two distinct nitrogen
centers. Understanding the disparity between these sites is essential for accurate solubility
profiling and formulation.[1]

Primary lonization: The Pyridine Nitrogen

The pyridine ring nitrogen is the sole physiologically relevant ionization site.[1] It acts as a weak
base.[1]

o Experimental
(Pyridine
):3.61 + 0.10[1]

« lonization State at pH 7.4: >99.9% Neutral (Unionized)[1]

 lonization State at pH 2.0: >97% Cationic (Protonated)[1]
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Mechanistic Insight: The electron-withdrawing nature of the para-amide group reduces the
electron density on the pyridine nitrogen compared to unsubstituted pyridine (

5.23).[1] The N-methyl substitution on the amide moiety exerts a negligible inductive effect on
the distant pyridine nitrogen, resulting in a

virtually identical to the parent isonicotinamide (
3.61).[1]

Secondary lonization: The Amide Nitrogen

The amide nitrogen is non-basic in agueous media due to resonance delocalization of the lone
pair into the carbonyl group.[1] It can act as a very weak acid only under super-basic
conditions.[1]

e Predicted

(Amide
deprotonation):~14.3[1]

e Relevance: Negligible for physiological or standard pharmaceutical applications.[1]

Summary of Constants

Parameter Value Context

(Base) 3.61 Protonation of Pyridine Ring N

Deprotonation of Amide N
>14.0

(Acid) (Theoretical)
LogP (Octanol/Water) -0.45 Highly Hydrophilic
Distribution coefficient at
LogD (pH 7.4) -0.45 ) ]
physiological pH
- ] Due to H-bond donor/acceptor
Water Solubility High

capacity
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Visualizing the lonization Equilibrium

The following diagram illustrates the protonation pathway. Note that the amide nitrogen remains
neutral across the entire pH 1-13 range.[1]

______________________

Cationic Form (pH < 2)
(Protonated Pyridine N)

Neutral Form (pH 4-12)
(Dominant Species)

pKa ~14.3
___(HY Anionic Form (pH > 14)
(Deprotonated Amide)

Click to download full resolution via product page

Figure 1: lonization equilibrium of N-methylisonicotinamide.[1] The transition from Cation to
Neutral at pH 3.6 is the only relevant step for biological systems.[1]

Stability Warning: Alkaline Hydrolysis[1]

CRITICAL PROTOCOL NOTE: Unlike many amides, N-methylisonicotinamide exhibits rapid
hydrolytic instability in alkaline environments.[1]

Mechanism: Nucleophilic attack of hydroxide (

) on the carbonyl carbon is facilitated by the electron-withdrawing pyridine ring in the para
position.[1]

 Kinetics: First-order dependence on amide concentration; mixed order dependence on

1]

» Half-life: Approximately 2 hours at pH 12 (15°C).[1]

e Implication: Do not use high pH (>9) buffers for dissolution or chromatography (HPLC) if the
run time exceeds 30 minutes.[1]
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Figure 2: Hydrolysis pathway.[1] The reaction yields isonicotinic acid and methylamine,
permanently altering the sample composition.[1]

Experimental Methodologies for pKa Determination

For researchers validating these values in-house, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is preferred for its accuracy in the pH 2-12 range.[1]
Protocol:

e Preparation: Dissolve 5 mg of N-methylisonicotinamide in 20 mL of degassed water (0.15 M
KCl ionic strength background).

 Acidification: Add standardized HCI to lower starting pH to ~2.0 (ensure full protonation).
e Titration: Titrate with standardized 0.1 M KOH (carbonate-free) under inert gas (

or

) to prevent
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absorption.

o Data Capture: Record pH vs. Volume of KOH added.

e Calculation: Use the Bjerrum method or Gran plot analysis to determine the inflection point at
pH ~3.6.[1]

o Note: Perform the titration quickly (<20 mins) to avoid hydrolysis errors as pH rises above
9.[1]

UV-Vis Spectrophotometry (Alternative)

Useful if sample quantity is limited (<1 mg).[1]

Protocol:

Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 6.0 (0.5 pH unit
intervals).[1]

e Scanning: Measure the UV absorbance (200-350 nm). The pyridine ring protonation causes
a bathochromic shift (red shift) and hyperchromic effect.[1]

e Analysis: Plot Absorbance at

(approx. 260-265 nm) vs. pH.

« Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
[1]

Implications for Drug Development[4]
Solubility & Formulation

e pH < 3: High solubility due to cationic pyridinium formation.[1] Stable in acidic liquid
formulations.[1]

e pH 4-8: The molecule is neutral.[1] While still water-soluble due to its polarity, it is most
lipophilic in this range (LogD ~ -0.45), facilitating passive diffusion across membranes.[1]
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Analytical Interference[1]

HPLC: When developing methods, use acidic mobile phases (e.g., 0.1% Formic Acid, pH
~2.7).[1] This ensures the analyte is fully protonated, improving peak shape and retention
reproducibility on C18 columns.[1]

Avoid: Basic mobile phases (Ammonium Hydroxide pH 10) will cause on-column
degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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